Methyl N-Boc-2-pyrrolecarboxylate

Description

Academic Significance of Pyrrole (B145914) and N-Protected Pyrrole Derivatives in Organic Synthesis

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a multitude of natural products and biologically active compounds. nih.gov Its presence in vital molecules such as heme, chlorophyll, and vitamin B12 underscores its profound biological importance. researchgate.net The pyrrole ring is also a key component in numerous pharmaceuticals, including atorvastatin (B1662188) for hyperlipidemia and various antiviral and anti-inflammatory drugs, highlighting its role as a privileged scaffold in medicinal chemistry. researchgate.netnih.gov

The inherent reactivity of the pyrrole ring, characterized by its electron-rich nature, makes it susceptible to a variety of chemical transformations. However, this reactivity can also present challenges in regioselective functionalization. nih.gov To overcome these challenges and to modulate the pyrrole's reactivity, chemists often employ N-protecting groups. researchgate.net The protection of the pyrrole nitrogen is crucial for several reasons: it can prevent unwanted side reactions, enhance the stability of the pyrrole ring, and direct the regioselectivity of subsequent reactions. researchgate.net

Among the various N-protecting groups, the tert-butoxycarbonyl (Boc) group is of particular interest. N-Boc protected pyrroles are valuable intermediates in organic synthesis. The Boc group is an electron-withdrawing group that can decrease the electron density of the pyrrole ring, thereby influencing its reactivity in reactions such as electrophilic substitution. researchgate.net This controlled reactivity allows for more precise and selective modifications of the pyrrole core. researchgate.netacs.org Furthermore, the Boc group can be readily removed under specific conditions, making it a practical choice in multi-step synthetic sequences. researchgate.net

The synthesis of N-protected pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. researchgate.netorganic-chemistry.org Modern synthetic protocols have expanded to include methods such as the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720) to yield N-alkoxycarbonyl pyrroles. acs.orgorganic-chemistry.org These advancements provide chemists with a robust toolbox for accessing a wide range of N-protected pyrrole derivatives tailored for specific synthetic goals.

Overview of Research Trajectories Involving Methyl N-Boc-2-pyrrolecarboxylate

This compound, with its specific substitution pattern, serves as a key building block in a variety of synthetic applications. The presence of the N-Boc group and the methyl ester at the 2-position provides a unique combination of reactivity and functionality that researchers have leveraged in the synthesis of complex molecular architectures.

One significant area of research involves the use of this compound in cross-coupling reactions . The pyrrole ring can be functionalized through reactions such as Suzuki and Stille couplings. For instance, N-Boc-pyrrole can be converted to its corresponding boronic acid derivative, which can then participate in palladium-catalyzed cross-coupling reactions to form C-C bonds. sigmaaldrich.com These reactions are fundamental in constructing biaryl structures and other complex organic molecules.

Another important research trajectory is the synthesis of polysubstituted pyrroles . The N-Boc group in this compound can direct the regioselectivity of further substitutions on the pyrrole ring. For example, acylation of N-alkoxycarbonyl pyrroles has been shown to occur selectively at the 2-position. acs.org This predictable reactivity is invaluable for the controlled, stepwise construction of highly functionalized pyrrole derivatives.

Furthermore, this compound is a precursor for the synthesis of more elaborate heterocyclic systems. Research has demonstrated that N-Boc protected pyrrole derivatives can undergo intramolecular cyclization reactions to form fused ring systems. For example, an intramolecular carbene insertion into an aromatic C-H bond has been used to prepare benzoindoles from a Boc-protected pyrrole derivative. researchgate.net

The versatility of this compound is also evident in its role as a starting material for natural product synthesis. The pyrrole moiety is a common feature in many natural products, and the ability to selectively functionalize this N-Boc protected derivative makes it a valuable intermediate in the total synthesis of such molecules. researchgate.netorgsyn.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 294659-30-6 |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Form | Liquid |

| Density | 1.0466 g/mL at 25 °C |

| Refractive Index | n20/D 1.4848 |

| Data sourced from multiple chemical suppliers. scbt.comsigmaaldrich.com |

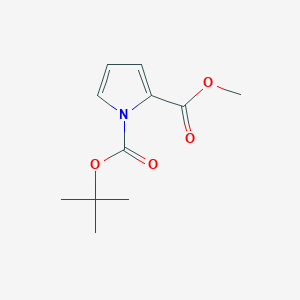

Structure

2D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl pyrrole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKOYCNYVYTNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459826 | |

| Record name | Methyl N-Boc-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294659-30-6 | |

| Record name | Methyl N-Boc-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl N Boc 2 Pyrrolecarboxylate and Its Functionalized Analogues

Established and Evolving Protocols for Pyrrole (B145914) Ring Formation

The creation of the pyrrole ring, the central scaffold of these compounds, can be achieved through various synthetic routes. These methods offer different advantages in terms of substrate scope, reaction conditions, and efficiency.

Modified Clauson-Kaas Synthesis for Pyrrole-2-carboxylates

The Clauson-Kaas reaction is a well-established method for synthesizing N-substituted pyrroles. nih.govnih.gov It traditionally involves the acid-catalyzed reaction of a primary amine with 2,5-dialkoxytetrahydrofuran. nih.gov Recent modifications have focused on developing greener and more efficient protocols.

One notable modification involves a one-pot, two-step procedure that is particularly useful for creating acid- or heat-sensitive N-substituted pyrrole derivatives. nih.govbeilstein-journals.org In this method, 2,5-dimethoxytetrahydrofuran (B146720) is first subjected to mild hydrolysis in water to generate an activated species. nih.govbeilstein-journals.orgresearchgate.netutas.edu.au This intermediate then reacts with a primary amine in an acetate (B1210297) buffer solution at room temperature. nih.govbeilstein-journals.orgresearchgate.netutas.edu.au This approach offers high yields (89–94%) and is advantageous when working with chiral amines as it proceeds without significant epimerization. nih.govbeilstein-journals.org

The mechanism of the Clauson-Kaas reaction, as proposed in some studies, begins with the protonation of 2,5-dimethoxytetrahydrofuran by an acid, like acetic acid, leading to ring opening and the formation of a carbocation. A primary amine then attacks this carbocation, and subsequent steps involving proton rearrangement and elimination of methanol (B129727) lead to the final pyrrole product. nih.gov

| Feature | Description | Advantages |

|---|---|---|

| Reactants | Primary amines and 2,5-dimethoxytetrahydrofuran | Readily available starting materials |

| Conditions | Mild hydrolysis in water followed by reaction in acetate buffer at room temperature | Suitable for acid- and heat-sensitive substrates, minimizes side reactions |

| Yields | High (typically 89-94%) | Efficient conversion to the desired product |

| Stereochemistry | Preserves stereochemistry of chiral amines | Valuable for asymmetric synthesis |

Multi-Component Reactions for Pyrrole Core Construction

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrroles from simple starting materials in a single step. rsc.orgrsc.orgscilit.com These reactions are attractive due to their high atom economy, operational simplicity, and potential for creating molecular diversity. rsc.orgscilit.com

Several MCRs have been developed for the construction of the pyrrole core. For instance, a three-component reaction involving a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water at 70°C has been reported to produce polysubstituted pyrrole derivatives without the need for a catalyst. orientjchem.org Another approach utilizes a one-pot, two-component synthesis of N-substituted pyrroles using gluconic acid in an aqueous solution at 100°C. orientjchem.org

The versatility of MCRs allows for the synthesis of a wide range of functionalized pyrroles. For example, new pyrrole derivatives have been synthesized in high yields (55–95%) through one-pot α-amidoalkylation reactions of various N-heterocycles with pyrrole. researchgate.net

Maillard Reaction Variants in Pyrrole-2-carbaldehyde Synthesis as Precursors

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, can lead to the formation of various heterocyclic compounds, including pyrrole-2-carbaldehydes. mdpi.com These aldehydes can then serve as precursors for the synthesis of pyrrole-2-carboxylates.

For example, the chemical condensation of glucose and alkylamines under acidic conditions has been shown to produce N-substituted-5-methoxymethyl-2-formyl-pyrroles, albeit in low yields. mdpi.com Similarly, the reaction of γ-amino acids with glucose can yield γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid. mdpi.com While these specific examples highlight the formation of pyrrole-2-carbaldehydes, the general principle of the Maillard reaction can be adapted to generate precursors for methyl N-Boc-2-pyrrolecarboxylate.

The Vilsmeier-Haack reaction is another relevant method for the formylation of pyrroles to produce pyrrole-2-carbaldehydes. orgsyn.orggoogle.com This reaction typically involves reacting pyrrole with a Vilsmeier reagent, which is prepared from a dialkylformamide (like dimethylformamide) and a dehydrating agent such as phosphorus oxychloride or oxalyl chloride. orgsyn.orggoogle.com

N-Protection Strategies and tert-Butoxycarbonyl (Boc) Group Installation

The introduction of a protecting group on the pyrrole nitrogen is often a crucial step to modulate the reactivity of the ring and prevent unwanted side reactions during subsequent functionalization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its relatively straightforward removal.

Direct N-Boc Protection of Pyrrole-2-carboxylates

The direct N-Boc protection of pre-formed pyrrole-2-carboxylates is a common and effective strategy. This is typically achieved by reacting the pyrrole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

For instance, in the synthesis of certain pyrrole-2-carboxamide derivatives, a key intermediate is formed by treating methyl 4-bromo-1H-pyrrole-2-carboxylate with Boc₂O, triethylamine (B128534) (Et₃N), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM). nih.gov This method provides the N-Boc protected pyrrole in high yield (94%). nih.gov The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and catalyst has also been reported for the chemoselective mono-N-Boc protection of various amines with Boc₂O. organic-chemistry.org

Integration of N-Boc Protection within One-Pot Synthetic Sequences

To improve synthetic efficiency, the N-Boc protection step can be integrated into a one-pot sequence, combining it with other transformations such as reductive amination. nih.gov A one-pot tandem direct reductive amination of an aldehyde with a primary amine, followed by N-Boc protection using Boc₂O and sodium triacetoxyborohydride (B8407120) (STAB), has been shown to be an efficient and versatile method for preparing N-Boc protected secondary amines in excellent yields. nih.govnih.gov This approach is particularly beneficial as it avoids over-alkylation, a common side reaction in many direct reductive amination protocols. nih.gov

Another example of a one-pot procedure involves the conversion of resin-bound N-Fmoc amino acids into their N-Boc derivatives using potassium fluoride (B91410) and di-tert-butyl dicarbonate in DMF. umich.edu This "transprotection" strategy is valuable in solid-phase synthesis. umich.edu

| Strategy | Description | Key Reagents | Advantages |

|---|---|---|---|

| Direct Protection | Protection of a pre-formed pyrrole-2-carboxylate | Boc₂O, Base (e.g., Et₃N, DMAP) | Straightforward, high-yielding |

| One-Pot Tandem Reaction | Combines reductive amination and N-Boc protection | Aldehyde, Amine, Boc₂O, STAB | High efficiency, minimizes side reactions like over-alkylation |

| Solid-Phase Transprotection | Conversion of one protecting group (e.g., Fmoc) to Boc on a solid support | Potassium fluoride, Boc₂O | Useful in solid-phase synthesis, high overall yields |

Comparison of N-Alkoxycarbonyl Protection with Other Protecting Groups

The protection of the pyrrole nitrogen is a critical step in the multi-step synthesis of complex molecules, preventing unwanted side reactions and modulating the ring's reactivity. The tert-butoxycarbonyl (Boc) group, an example of an N-alkoxycarbonyl protecting group, offers distinct advantages and disadvantages when compared to other common protecting groups like N-sulfonyl or N-benzyl groups.

N-alkoxycarbonyl groups, including N-Boc, are primarily electron-withdrawing, which enhances the stability of the pyrrole ring against oxidative degradation. nih.govorganic-chemistry.org This electron-deficient nature is a key differentiator from groups like N-sulfonyl. Computational studies have indicated that an N-alkoxycarbonyl pyrrole has a more electron-deficient nitrogen than a comparable N-sulfonylpyrrole. nih.gov This is partly because the nitrogen atom in N-sulfonyl pyrroles tends to be more pyramidalized. nih.gov

This difference in electronic properties directly influences the regioselectivity of subsequent reactions, such as acylation. N-alkoxycarbonyl protected pyrroles, including N-Fmoc and N-Troc pyrroles, have been shown to undergo acylation exclusively at the 2-position. organic-chemistry.orgacs.org In stark contrast, N-tosyl pyrrole under the same conditions can lead to the 3-acylated product, often through an initial 2-acylation followed by an acid-catalyzed isomerization. acs.orgbath.ac.uk The higher electron deficiency of N-alkoxycarbonyl pyrroles makes them more resistant to the protonation that facilitates this isomerization. acs.orgacs.org

The stability of these protecting groups under various conditions is another crucial factor. While the N-Boc group is famously labile under acidic conditions, other alkoxycarbonyl groups like N-Troc (2,2,2-trichloroethoxycarbonyl) exhibit greater stability and are inert to a wider variety of reaction conditions, making them valuable in complex syntheses. acs.orgnih.gov N-sulfonyl groups are generally robust and stable to acidic conditions but typically require reductive or strongly basic conditions for removal. The choice of protecting group is therefore a strategic decision based on the planned synthetic route.

| Protecting Group Type | Example | Electronic Effect | Key Stability Characteristics | Typical Deprotection Conditions | Influence on Regioselectivity (Acylation) |

|---|---|---|---|---|---|

| N-Alkoxycarbonyl | N-Boc, N-Troc | Strongly electron-withdrawing | Boc: Acid-labile. Troc: Stable to many conditions. acs.org | Boc: Acid (e.g., TFA, HCl). Troc: Reductive (e.g., Zn/AcOH). | Directs to 2-position. organic-chemistry.orgacs.org |

| N-Sulfonyl | N-Tosyl (Ts) | Electron-withdrawing | Generally robust; stable to acid. | Reductive (e.g., Mg/MeOH) or strongly basic conditions. | Can lead to 3-acylated products via isomerization. acs.org |

| N-Alkyl/Benzyl | N-Benzyl (Bn) | Weakly electron-donating/neutral | Very stable. | Harsh; often hydrogenolysis (e.g., H₂, Pd/C). | Activates the ring; can lead to mixtures of poly-substituted products. |

| N-Acyl | N-Acetyl | Strongly electron-withdrawing | Can be cleaved by hydrolysis. | Acidic or basic hydrolysis. | Strongly deactivating; directs to 3-position if forced. |

Advanced Synthetic Transformations Leading to this compound Derivatives

Reductive Alkylation under Specific Reaction Conditions

Reductive alkylation provides a powerful and atom-economical method for forming C-N bonds, creating N-alkylpyrrole derivatives. An innovative approach involves an intermolecular redox amination that utilizes the inherent reducing power of a reactant, thereby avoiding external, often stoichiometric, reducing agents. nih.gov In one such strategy, 3-pyrroline (B95000) reacts with a variety of aldehydes and ketones in the presence of a mild Brønsted acid catalyst to furnish N-alkyl pyrroles. nih.gov This reaction proceeds via a reductive amination pathway where 3-pyrroline itself acts as the hydrogen source, becoming oxidized to the aromatic pyrrole ring in the process. nih.gov

This methodology is particularly advantageous as it functions under mild acidic conditions, which are compatible with a range of sensitive functional groups like alkenes, nitriles, and acetals. nih.gov Furthermore, it circumvents the need for strong bases typically required for the direct N-alkylation of pyrroles, thus allowing for the synthesis of products that might otherwise be prone to elimination reactions. nih.gov While this specific method produces the N-alkylated pyrrole core, the principles can be adapted for the synthesis of functionalized derivatives. For instance, a precursor aldehyde or ketone containing an ester moiety could theoretically be used to generate a derivative related to this compound.

| Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexanone | Camphorsulfonic acid (CSA) | Toluene | 110 | 3 | 83 |

| 4-Nitrobenzaldehyde | CSA | Toluene | 110 | 1.5 | 89 |

| 2-Furaldehyde | CSA | Toluene | 110 | 1.5 | 81 |

| Isovaleraldehyde | CSA | Toluene | 110 | 1.5 | 75 |

Ring-Opening Reactions for Pyrrole Annulation

The construction of the pyrrole ring itself can be achieved through sophisticated strategies that involve the opening of a pre-existing ring followed by a cyclization (annulation) event. These methods provide access to highly substituted and structurally diverse pyrrole derivatives.

One such powerful technique begins with readily available 2,5-dihydrothiophenes. nih.govacs.org In this modular approach, the dihydrothiophene undergoes a ring-opening to form a 1,3-diene intermediate. nih.gov This diene, when treated with chloramine-T, forms a sulfilimine which then undergoes a 6π-electrocyclization followed by a spontaneous ring-contraction, extruding sulfur to yield the polysubstituted pyrrole skeleton. nih.govacs.org This transformation proceeds under mild, ambient temperature conditions in an open flask. nih.gov

Another elegant strategy utilizes oxetane (B1205548) precursors. thieme-connect.com An oxetane-ylidene derivative, when treated with an alkyl amine, forms an imine in situ. This intermediate then undergoes a spontaneous cyclization driven by the ring-opening of the strained oxetane ring, leading to the formation of pyrrole derivatives in good to excellent yields. thieme-connect.com

Acid-catalyzed ring-opening of furans is also a well-established route. For example, N-(furfuryl)anthranilamides can be recyclized under acidic conditions. researchgate.net The reaction proceeds via the opening of the furan (B31954) ring to a 1,4-diketone intermediate, which then undergoes a reductive Paal-Knorr cyclization sequence to form annulated pyrrole systems like pyrrolo[1,2-a]quinoxalines. researchgate.net

| Starting Heterocycle | Key Reagents/Conditions | Key Intermediate | Resulting Product Type | Reference |

|---|---|---|---|---|

| 2,5-Dihydrothiophene | Ring-opening, then Chloramine-T | Sulfilimine | Polysubstituted pyrroles | nih.gov, acs.org |

| Oxetane-ylidene | Alkyl amine, 4 Å MS, 40 °C | Imine | Substituted pyrroles | thieme-connect.com |

| N-Furfuryl-2-nitroaniline | Acid, then reductive cyclization (e.g., Fe/AcOH) | 1,4-Diketone | Pyrrolo[1,2-a]quinoxalines | researchgate.net |

Green Chemistry Approaches in the Synthesis of N-Boc-Pyrrole Systems

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. The synthesis of N-Boc-pyrrole systems has benefited significantly from these approaches, particularly through the use of microwave irradiation and the reduction or elimination of volatile organic solvents.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology for the synthesis of heterocyclic compounds, including pyrroles. researchgate.netnih.gov The primary advantage of microwave heating is its efficiency, which stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This often results in dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. pensoft.netpensoft.net

Numerous classical pyrrole syntheses have been successfully adapted to microwave conditions. For example, the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine can be completed in minutes under microwave irradiation, compared to hours with conventional heating. pensoft.net Similarly, the Clauson-Kaas pyrrole synthesis has been improved using microwave heating in the presence of an ionic liquid, which can act as both a catalyst and a solvent. nih.govpensoft.net These enhancements not only improve efficiency but also contribute to greener processes by reducing energy consumption. pensoft.netingentaconnect.com

| Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Paal-Knorr Condensation | Conventional Heating | >12 hours | Varies | pensoft.net |

| Microwave Irradiation | 15 seconds - 15 min | up to 92% | pensoft.net, pensoft.net | |

| Knoevenagel-Hetero-Diels-Alder | Conventional (Refluxing Toluene) | 6 hours | 67% | ijpsjournal.com |

| Microwave (Toluene) | 2 minutes | 80% | ijpsjournal.com |

Solvent-Free and Reduced-Solvent Methodologies

Eliminating or replacing volatile organic compounds (VOCs) as reaction solvents is a cornerstone of green chemistry. researchgate.net Solvent-free, or solid-state, reactions offer numerous benefits, including simplified work-up procedures, reduced waste, and often lower energy consumption. researchgate.net

The Paal-Knorr synthesis of pyrroles has been effectively performed under solvent-free conditions, often with microwave assistance. pensoft.net In one example, the reaction between an aniline (B41778) and a diketone was achieved in just 15 seconds using salicylic (B10762653) acid as an organocatalyst under microwave irradiation without any solvent. pensoft.net In other cases, solid supports or catalysts like montmorillonite-KSF or praseodymium(III) trifluoromethanesulfonate (B1224126) have been used to facilitate solvent-free reactions.

Where a solvent is necessary, the use of greener alternatives like water or ethanol (B145695) is highly desirable. nih.gov Three-component reactions to form polyfunctionalized pyrrole precursors have been successfully conducted in water or water-ethanol mixtures, with the products often precipitating directly from the reaction medium, allowing for simple isolation by filtration. nih.gov The development of these methodologies represents a significant step towards more sustainable and environmentally benign syntheses of N-Boc-pyrrole systems and their derivatives. researchgate.netresearchgate.net

Sustainable Catalyst Development for Pyrrole Synthesis

The quest for greener chemical manufacturing has spurred the development of novel catalysts that are efficient, selective, and operate under mild conditions. Research has focused on replacing traditional stoichiometric reagents with catalytic systems based on earth-abundant metals and organocatalysts, as well as designing processes that use non-toxic solvents and renewable starting materials.

Dirhodium Tetracarboxylate-Catalyzed C-H Functionalization

A significant breakthrough in the synthesis of functionalized N-Boc-pyrrolidines, precursors to pyrroles, involves the use of dirhodium tetracarboxylate catalysts. These catalysts can achieve highly enantioselective and diastereoselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. The catalyst Rhodium(II), (S)-N-phthaloyl-tert-glycinate, denoted as Rh₂(S-PTAD)₄, has been identified as particularly effective. acs.org This method allows for the direct introduction of functional groups at the C-2 position, a key step towards the synthesis of analogues of this compound. The reaction proceeds with high yields and stereoselectivity, offering a more atom-economical and efficient route compared to traditional multi-step syntheses. acs.org

The utility of this catalytic system is highlighted by its ability to generate C-H functionalization products in yields of up to 87%, with high diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee), even at low catalyst loadings of 0.05 mol%. acs.org

Iron-Catalyzed Sustainable Synthesis

Iron, being an earth-abundant and non-toxic metal, is an attractive candidate for sustainable catalysis. Iron(III) chloride has been successfully employed as a catalyst for the Paal-Knorr synthesis of N-substituted pyrroles in water, a green solvent. organic-chemistry.org This method is applicable to the synthesis of N-acyl pyrroles, which are structurally related to this compound. The reactions proceed under mild conditions (60°C) and provide good to excellent yields (up to 95%). organic-chemistry.org The use of water as the solvent and a catalytic amount of an inexpensive iron salt makes this a highly sustainable process. organic-chemistry.org

Furthermore, well-defined, air-stable molecular iron(0) complexes have been developed for the synthesis of substituted pyrroles. nih.gov These catalysts demonstrate broad functional group tolerance and high regioselectivity, providing a versatile platform for constructing the pyrrole core. nih.gov

Sustainable Synthesis from Biomass-Derived Feedstocks

A truly sustainable approach involves the utilization of renewable resources. Researchers have developed methods for the synthesis of N-alkyl-pyrrolecarboxylic acid derivatives from 3-hydroxy-2-pyrones, which can be derived from biomass. acs.org These reactions can be performed under sustainable conditions, such as neat (solvent-free) or in aqueous-methanolic solutions, without the need for a catalyst and at mild temperatures. acs.org This strategy aligns with the principles of green chemistry by utilizing renewable feedstocks and minimizing the use of hazardous reagents and solvents.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for pyrrole synthesis, avoiding the potential toxicity and cost associated with metal catalysts. Various organocatalytic strategies have been developed for the construction of the pyrrole ring. nih.gov For instance, the reaction of an N-Boc-protected β-amino-ester with D-ribose in the presence of oxalic acid as a catalyst has been shown to produce N-substituted pyrroles in moderate yields. nih.gov While this specific example leads to a pyrrole-2-carbaldehyde, it demonstrates the potential of organocatalysis in the synthesis of functionalized N-Boc-pyrroles.

Interactive Data Tables

The following tables summarize the performance of various sustainable catalytic systems in the synthesis of pyrrole derivatives related to this compound.

Table 1: Dirhodium Tetracarboxylate-Catalyzed C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole acs.org

| Catalyst | Catalyst Loading (mol%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Yield (%) |

| Rh₂(S-PTAD)₄ | 0.05 | >20:1 | 97 | up to 87 |

Table 2: Iron-Catalyzed Paal-Knorr Synthesis of N-Substituted Pyrroles in Water organic-chemistry.org

| Catalyst | Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) |

| FeCl₃ | 2,5-dimethoxytetrahydrofuran and various amines | 60 | 1-4 | up to 95 |

| FeCl₃ | 2,5-dimethoxytetrahydrofuran and sulfonamides/amides | 60 | 1-4 | 74-90 |

Table 3: Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic Acid Derivatives acs.org

| Reactants | Conditions | Yield |

| 3-hydroxy-2-pyrones and primary amines | Neat or water-methanol, room temperature to 75°C, catalyst-free | Good to high |

Table 4: Organocatalytic Synthesis of N-Substituted Pyrrole-2-carbaldehydes nih.gov

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Oxalic Acid | D-ribose and N-Boc-protected β-amino-ester | DMSO | 90 | 30 | 54 |

Chemical Reactivity and Mechanistic Investigations of Methyl N Boc 2 Pyrrolecarboxylate

Electrophilic and Nucleophilic Functionalization of the Pyrrole (B145914) Nucleus

The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, while the substituents on the ring can direct the position of functionalization. The interplay of electronic and steric effects governs the reactivity at the C-2 and C-3 positions.

The functionalization of the pyrrole core in methyl N-Boc-2-pyrrolecarboxylate is a nuanced process. The N-Boc group, being an electron-withdrawing group, deactivates the pyrrole ring towards electrophilic substitution to some extent. However, the lone pair of electrons on the nitrogen atom still participates in the aromatic system, making the ring more reactive than benzene.

Research has shown that the C-3 position of N-Boc protected pyrroles is a preferential site for certain functionalization reactions. For instance, in iridium-catalyzed C-H borylation, N-Boc protected pyrroles are selectively functionalized at the C-3 position. nih.gov This regioselectivity is attributed to a combination of steric and electronic factors.

Furthermore, palladium-catalyzed C-H alkenylation of pyrroles can be directed to either the C-2 or C-3 position. nih.gov The regiochemical outcome is influenced by a strategic interplay of steric and electronic controls within the reaction system. While the C-2 position is electronically favored for electrophilic attack in unsubstituted pyrrole, the presence of the bulky N-Boc group and the C-2 ester can sterically hinder this position, leading to functionalization at C-3.

A study on the regioselective functionalization of unprotected carbazoles with donor-acceptor cyclopropanes also highlights the principles of regioselectivity in related heterocyclic systems, which can be extrapolated to understand the behavior of substituted pyrroles. nih.gov

| Reaction Type | Reagents | Position of Functionalization | Reference |

| Ir-catalyzed C-H Borylation | [Ir(OMe)(COD)]2, dtbpy, HBPin | C-3 | nih.gov |

| Pd-catalyzed C-H Alkenylation | Pd(OAc)2, various oxidants | C-2 or C-3 (switchable) | nih.gov |

Acylation of the pyrrole ring is a key transformation for the synthesis of various biologically active molecules, including non-steroidal anti-inflammatory drugs like Tolmetin and Zomepirac. rsc.org While direct Friedel-Crafts acylation of pyrroles can be challenging due to the high reactivity and potential for polymerization, the use of N-protected pyrroles offers a more controlled approach.

A study on the chemoselective aroylation of N-acylpyrroles demonstrated that these compounds can undergo an anionic Fries rearrangement to yield 2-aroylpyrroles. rsc.orgnsf.gov This process is highly dependent on the choice of base, with LiN(SiMe3)2 favoring the rearrangement. nsf.gov Although this study does not specifically use this compound, the principles of acyl group migration on a pyrrole ring are relevant. The N-Boc group in this compound could potentially influence the outcome of such rearrangements.

Currently, there is limited specific information in the reviewed literature regarding the direct halogenation or decarboxylative halogenation of this compound. However, general principles of pyrrole chemistry suggest that electrophilic halogenation would likely occur at the C-4 or C-5 positions, given that the C-2 and C-3 positions are already substituted or influenced by the existing groups.

Transition-Metal Catalyzed Reactions and Reaction Mechanisms

Transition-metal catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyrrole derivatives. Palladium and iridium catalysts have been particularly effective in promoting cross-coupling and C-H activation reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental methods for the formation of carbon-carbon bonds. An efficient Suzuki-Miyaura coupling of SEM-protected bromopyrroles with arylboronic acids has been developed, providing aryl-substituted pyrroles in good yields. nih.gov A comparison with a BOC-protected pyrrole showed that while the desired product was obtained, a notable amount of deprotected by-product was also formed, indicating the potential instability of the Boc group under these conditions. nih.gov

Palladium-catalyzed C-H functionalization offers a more direct route to modify the pyrrole nucleus, avoiding the need for pre-functionalized starting materials. nih.gov A palladium-catalyzed C-H alkenylation of pyrroles has been shown to be regioselectively controlled to yield either C-2 or C-3 substituted products. nih.gov The reaction proceeds under mild, aerobic conditions, highlighting its synthetic utility. nih.gov The mechanism of such reactions often involves a concerted metalation-deprotonation pathway, where the regioselectivity is dictated by the electronic and steric environment of the C-H bonds.

| Reaction Type | Catalyst System | Key Feature | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh3)4, Cs2CO3 | BOC group can be unstable | nih.gov |

| C-H Alkenylation | Pd(OAc)2, oxidant | Regioselective (C-2 or C-3) | nih.gov |

Iridium-catalyzed C-H borylation has become a prominent method for the direct introduction of a boronic ester group onto a heteroaromatic ring. This transformation is highly valuable as the resulting borylated products can be readily converted into a wide range of other functional groups.

Significantly, it has been demonstrated that iridium-catalyzed C-H borylation is compatible with N-Boc protecting groups. nih.gov In the case of N-Boc pyrrole, the reaction proceeds with high regioselectivity to afford the 3-borylated product. nih.gov This selectivity is noteworthy as it provides a direct route to functionalize the C-3 position of the pyrrole ring. The reaction typically employs a catalyst system comprising [Ir(OMe)(COD)]2 and a bipyridine ligand, with HBPin or B2Pin2 as the boron source. nih.govnih.gov

The N-Boc group can be subsequently removed by thermolysis, providing access to the unprotected 3-borylated pyrrole, or it can be kept intact for further synthetic manipulations. nih.gov The ability to functionalize protected tryptophan derivatives further underscores the utility of this methodology in complex molecule synthesis. nih.gov

The general mechanism for iridium-catalyzed C-H borylation is thought to involve the oxidative addition of a C-H bond to an active Ir(III) species, followed by reductive elimination to form the C-B bond and regenerate the catalyst. mdpi.com The regioselectivity is often governed by steric factors, with the borylation occurring at the least hindered C-H bond.

| Substrate | Catalyst System | Product | Reference |

| N-Boc-pyrrole | [Ir(OMe)(COD)]2, dtbpy, HBPin | N-Boc-3-(pinacolato)pyrrole | nih.gov |

Ruthenium-Catalyzed Hydrogenation Studies and Nanoparticle Catalysis

The hydrogenation of pyrrole derivatives, including this compound, is a critical transformation in the synthesis of valuable pharmaceutical intermediates. Ruthenium-based catalysts have shown significant activity in these reactions.

Recent studies have investigated the use of ruthenium nanoparticles (RuNPs) for the liquid-phase hydrogenation of this compound. In one study, RuNPs were prepared by reducing RuCl₃ in a liquid polyol, with the particle size controlled by adjusting the reduction temperature and acetate (B1210297) ion concentration. researchgate.net These nanoparticles were found to be active catalysts for the hydrogenation of this compound in ethanol (B145695) at 25°C and a hydrogen pressure of 5 bar. researchgate.net The catalytic activity was highly dependent on the particle size, with an optimal mean particle diameter of approximately 1.6 nm yielding the highest turnover frequency (TOF) of 1000 h⁻¹. researchgate.net However, it was also noted that nanoparticles of similar size prepared via different methods, such as with the use of PVP as a protective agent, exhibited significantly lower activity, highlighting the importance of catalyst preparation methods. researchgate.net

The support material for the ruthenium catalyst also plays a crucial role in its performance. For instance, in the hydrogenation of levulinic acid, a related substrate, Ru/TiO₂ catalysts demonstrated superior activity compared to other supported ruthenium catalysts like Ru/Al₂O₃. nih.gov The modification of Ru/TiO₂ with calcium was found to enhance catalytic performance by decreasing the anatase crystallite size and forming a new calcium titanate phase, which resulted in smaller ruthenium metal particles. nih.gov Furthermore, the choice of solvent can significantly impact the reaction, with water often being a preferred solvent for achieving high yields in certain ruthenium-catalyzed hydrogenations. nih.gov

The reusability of the catalyst is another important factor. Studies on Ru/NHPC (nitrogen-doped hierarchically porous carbon) have shown excellent reusability in aqueous media over multiple consecutive runs without significant deactivation, in contrast to traditional Ru/C catalysts. nih.gov

Oxidative Carbonylation Reactions and Catalytic Cycles

Oxidative carbonylation provides a direct route to synthesize pyrrole-2-acetic esters, which are valuable compounds with pharmacological activity. rsc.org The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of (Z)-2-en-4-ynyl-amines is a key method for this transformation. rsc.orgrsc.org

The proposed catalytic cycle for the PdI₂/KI-catalyzed oxidative carbonylation is as follows:

Cyclization-Alkoxycarbonylation: The enynamine undergoes cyclization and alkoxycarbonylation with the Pd(II) catalyst, forming the pyrrole-2-acetic ester and reducing Pd(II) to Pd(0) with the generation of two moles of HI.

Pd(0) Reoxidation: The Pd(0) is reoxidized to the catalytically active Pd(II) by I₂, which is formed from the oxidation of HI by oxygen.

Role of CO₂: In the presence of a basic substrate like an enynamine, the HI formed can be sequestered. CO₂ mitigates this by reacting with the amine to form a carbamate, thus allowing the HI to participate in the reoxidation of Pd(0). rsc.org

This method represents the first example of carbon dioxide acting as a promoter in an oxidative carbonylation process and the first direct synthesis of pyrrole-2-acetic esters from acyclic precursors. rsc.org

Catalyst Design and Performance Optimization

The design and optimization of catalysts are critical for enhancing the efficiency and selectivity of hydrogenation reactions involving pyrrole derivatives. For ruthenium-based catalysts, several factors influence their performance, including the choice of metal, support material, particle size, and the presence of promoters.

Ruthenium has been identified as a highly active metal for the hydrogenation of various substrates, including fused heteroarenes and CO₂. rsc.orgrsc.org However, its selectivity can be a challenge. For instance, in the hydrogenation of 9-ethylcarbazole, ruthenium catalysts showed high activity but poor selectivity towards the fully hydrogenated product due to the formation of a stable intermediate. rsc.orgresearchgate.net In contrast, rhodium catalysts, while moderately active, exhibited higher selectivity. rsc.org

The support material significantly impacts the catalyst's activity and stability. rsc.org Supports like TiO₂, ZrO₂, and Al₂O₃ have been shown to be effective for ruthenium-catalyzed CO₂ hydrogenation, leading to high activity and selectivity towards methane. rsc.org The interaction between the metal and the support can influence the electronic properties and particle size of the active metal, thereby affecting catalytic performance. nih.gov For example, hydrophilic supports like alumina (B75360) can favor the formation of specific isomers in hydrogenation reactions. rsc.org

Nanoparticle catalysis offers a way to optimize performance by controlling the size and shape of the catalyst particles. Studies on the hydrogenation of methyl-N-Boc-pyrrole-2-carboxylate using ruthenium nanoparticles demonstrated a clear relationship between particle size and activity, with an optimal size of 1.6 nm. researchgate.net However, the method of nanoparticle synthesis and the presence of capping agents can also significantly affect the catalytic activity. researchgate.net

The development of homogeneous catalysts, such as ruthenium complexes with chiral diphosphine ligands, has enabled highly chemoselective and even asymmetric hydrogenation of fused heteroarenes. nih.gov These catalysts can operate under mild conditions and offer a high degree of control over the reaction outcome. nih.gov

Deprotection Strategies and the Chemical Behavior of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of pyrroles. Its removal, or deprotection, is a crucial step in many synthetic sequences.

Selective Cleavage of the tert-Butoxycarbonyl (Boc) Protecting Group

The N-Boc group is known for its stability towards nucleophilic reagents, basic conditions, and catalytic hydrogenation, but it is labile under acidic conditions. arkat-usa.orgnih.gov A variety of methods have been developed for the selective cleavage of the Boc group from pyrroles and other nitrogen-containing heterocycles.

Acidic Conditions:

Trifluoroacetic acid (TFA): This is a traditional and common method for Boc deprotection. nih.govresearchgate.net

Oxalyl chloride in methanol (B129727): This provides a mild method for deprotection at room temperature. nih.govrsc.orgrsc.org

Other acids: Aqueous phosphoric acid, sulfuric acid in tert-butyl acetate, and HCl in organic solvents are also effective. nih.govresearchgate.net

Lewis acids: Lewis acids such as Sn(OTf)₂ and FeCl₃ can also be used for Boc cleavage. researchgate.netresearchgate.net

Solid acids: Montmorillonite K10 clay has been shown to selectively remove N-Boc groups from aromatic amines while leaving aliphatic N-Boc amines intact. researchgate.netresearchgate.net Silica gel can also be used for the deprotection of thermally sensitive heterocycles. nih.gov

Basic Conditions: While generally stable to bases, the N-Boc group on certain heterocycles, including pyrroles, can be cleaved under specific basic conditions.

Sodium methoxide (B1231860) (NaOMe) in methanol: This method allows for the selective deprotection of N-Boc on indoles and pyrroles at room temperature. researchgate.net

Sodium borohydride (B1222165) (NaBH₄) in ethanol: Interestingly, while this reagent can deprotect N-Boc from imidazoles and pyrazoles, N-Boc protected pyrrole remains intact under these conditions, demonstrating the potential for selective deprotection in multifunctional molecules. arkat-usa.org

Other bases: Reagents like sodium carbonate in refluxing DME and sodium t-butoxide in wet tetrahydrofuran (B95107) have also been reported for N-Boc cleavage. nih.gov

Other Methods:

Thermolysis: The Boc group on indoles and pyrroles can be removed by simple heating at high temperatures (e.g., 180 °C) without the need for solvents or reagents. arkat-usa.orgresearchgate.netresearchgate.net

Tetrabutylammonium fluoride (B91410) (TBAF): Refluxing in THF with TBAF is another reported method. researchgate.net

A table summarizing various deprotection methods is provided below:

| Reagent/Condition | Substrate Scope | Notes | Reference |

| Oxalyl chloride/Methanol | Structurally diverse N-Boc compounds | Mild, room temperature | nih.govrsc.orgrsc.org |

| NaBH₄/Ethanol | Selective for imidazoles, pyrazoles | N-Boc pyrrole is stable | arkat-usa.org |

| NaOMe/Methanol | Indoles, pyrroles, indazoles | Catalytic, ambient temperature | researchgate.net |

| Montmorillonite K10 | Aromatic N-Boc amines | Selective over aliphatic N-Boc amines | researchgate.netresearchgate.net |

| Thermolysis | Indoles, pyrroles | No solvent or reagents required | arkat-usa.orgresearchgate.net |

| Sn(OTf)₂/CH₂Cl₂ | N-Boc indoles, pyrrolidines | Lewis acid catalysis | arkat-usa.org |

| TBAF/THF | N-Boc indoles | Refluxing conditions | researchgate.net |

Influence of N-Boc Protection on Pyrrole Reactivity and Aromaticity

The introduction of an N-Boc group significantly influences the reactivity and aromaticity of the pyrrole ring. nih.gov The electron-withdrawing nature of the N-alkoxycarbonyl group, including the N-Boc group, enhances the stability of the pyrrole ring by making it less susceptible to oxidative degradation. nih.gov

This electronic effect alters the regioselectivity of electrophilic substitution reactions. For instance, in acylation reactions, N-alkoxycarbonyl pyrroles, when activated with triflic anhydride, tend to yield the 2-acetyl derivative. nih.govacs.org This is in contrast to N-tosyl pyrrole, which under similar conditions, can lead to the 3-acylated product through isomerization of the initially formed 2-acyl isomer. acs.org The N-alkoxycarbonyl group appears to disfavor this isomerization process. acs.org

Furthermore, the N-Boc group can participate in reactions. In dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole, a C-H functionalization occurs exclusively at the α-N C2 position. acs.org In some cases, intramolecular trapping of a carbocation intermediate by the N-Boc group can occur, leading to the formation of carbamates. acs.org

The stability of the N-Boc group under certain conditions allows for selective transformations at other positions of the pyrrole ring. For example, the stability of N-Boc pyrrole to NaBH₄ in ethanol allows for selective deprotection of other N-Boc protected heterocycles in the same molecule. arkat-usa.org However, the acid-lability of the N-Boc group can be a limitation, as acidic byproducts formed during a reaction can lead to its cleavage. nih.gov For example, N-Boc deprotection can occur under acidic conditions, and subsequent neutralization can lead to decomposition if the resulting amine is unstable. acs.org

Cyclization and Ring-Transformation Reactions Involving this compound

Pyrrole derivatives, including those with an N-Boc protecting group, are versatile substrates for cyclization and ring-transformation reactions, leading to the formation of various fused heterocyclic systems.

Intramolecular Cyclization: N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo intramolecular cyclization reactions to form novel heterocyclic structures. beilstein-journals.orgnih.gov

Nucleophilic Cyclization: Reaction with hydrazine (B178648) monohydrate can lead to the formation of pyrrolopyrazinone and pyrrolotriazinone skeletons through 6-exo-dig and 6-endo-dig cyclizations. The product distribution can be influenced by the electronic nature of the substituents on the alkyne. nih.gov

Electrophilic Cyclization: Treatment with iodine results in the formation of iodine-substituted pyrrolo-oxazinone derivatives via a 6-endo-dig cyclization, regardless of the alkyne substituent. beilstein-journals.org

Cycloaddition Reactions: N-substituted pyrroles can participate in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder): Pyrroles with an electron-withdrawing group on the nitrogen, such as the Boc group, can act as dienes in Diels-Alder reactions. wikipedia.org

[2+1] Cycloaddition: Reaction with carbenes, like dichlorocarbene, can lead to a [2+1] cycloaddition, forming a dichlorocyclopropane intermediate. This intermediate can then rearrange to form a 3-chloropyridine (B48278) in what is known as the Ciamician-Dennstedt rearrangement. wikipedia.org A modern variation of this involves using α-chlorodiazirines as carbene precursors to insert aryl carbynyl cation equivalents into the pyrrole core, selectively generating 3-arylpyridines. acs.org

Other Ring Transformations:

The Piloty-Robinson pyrrole synthesis involves the reaction of an aldehyde with hydrazine to form a di-imine intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement and subsequent ring closure to form a pyrrole. wikipedia.org

Multi-substituted pyrroles can be synthesized from the reaction of münchnones and alkynes. wikipedia.org

A [3+2] cycloaddition of electron-deficient alkenes with tosylmethyl isocyanide (TosMIC) under basic conditions is a known method for constructing the pyrrole ring. mdpi.com

These reactions highlight the utility of N-Boc protected pyrrole carboxylates as building blocks for the synthesis of a diverse range of complex and biologically relevant heterocyclic compounds.

Intermolecular Cycloaddition Reactions (e.g., Diels-Alder, Cyclopropanation)

This compound can also participate in intermolecular cycloaddition reactions, providing access to a variety of complex polycyclic structures. These reactions, however, are often challenging due to the inherent aromaticity of the pyrrole ring.

The Diels-Alder reaction , a powerful tool for the formation of six-membered rings, is generally sluggish with pyrroles as the diene component. The aromatic stabilization of the pyrrole ring makes it a reluctant participant in [4+2] cycloadditions. researchgate.net However, these reactions can be facilitated by using highly reactive dienophiles or by employing specific reaction conditions. For instance, N-Boc protected pyrroles have been shown to undergo Diels-Alder reactions with aryne intermediates, which are extremely reactive dienophiles.

Cyclopropanation of the double bonds within the pyrrole ring of this compound offers a pathway to bicyclo[3.1.0]hexane ring systems. The reaction of N-Boc-2,5-dihydro-1H-pyrrole with ethyl diazoacetate, catalyzed by a dirhodium tetracarboxylate complex, has been shown to yield the corresponding cyclopropanated product. It is noteworthy that the nature of the carbene precursor can dramatically alter the reaction's course. While acceptor carbenes like those derived from ethyl diazoacetate lead to cyclopropanation, donor/acceptor carbenes can preferentially undergo C-H functionalization at the position adjacent to the nitrogen atom.

Applications of Methyl N Boc 2 Pyrrolecarboxylate in Complex Organic Synthesis

Utilization as a Key Intermediate in Natural Product Total Synthesis

The structural motif of a substituted pyrrole (B145914) is a common feature in numerous biologically active natural products. Methyl N-Boc-2-pyrrolecarboxylate and its conceptual derivatives serve as crucial starting materials or key intermediates in the total synthesis of these complex molecules, enabling the efficient construction of the core heterocyclic scaffold.

The pyrrole-2-carboxamide unit is a signature feature of many marine alkaloids. The strategic use of precursors like this compound allows for the direct incorporation of this essential fragment.

Longamide B and Hanishin: These marine alkaloids, isolated from sponges of the genus Agelas, contain a brominated pyrrole-2-carboxamide core. chim.itnih.gov Syntheses of these compounds often involve the construction of this core unit as a key step. For instance, a synthetic approach to Longamide B and its corresponding ethyl ester, Hanishin, can be achieved from a suitable pyrrole precursor. chim.it The synthesis of Longamide B methyl ester has also been reported, highlighting the importance of pyrrole building blocks in accessing these natural products and their analogues for biological evaluation. nih.gov The cytotoxic activities of these synthesized alkaloids against human cancer cell lines have been evaluated, underscoring the relevance of these synthetic efforts in the search for new antitumor agents. nih.gov

Oroidin (B1234803) and Cyclooroidin: The oroidin family of alkaloids, which includes Cyclooroidin, are characterized by a 2-aminoimidazole moiety linked to a pyrrole carboxamide. rsc.org The total synthesis of these complex structures presents significant challenges, and various strategies have been developed to construct the signature pyrrole carboxamide bond. A common method involves reacting a pyrrole acid chloride equivalent, such as a 2-(trichloroacetyl)pyrrole, with an amine. rsc.org This highlights the utility of C2-functionalized pyrroles as essential precursors for these intricate natural products.

Agelastatin A: This potent cytotoxic marine alkaloid possesses a unique tetracyclic structure containing a pyrrole ring. baylor.edu The total synthesis of Agelastatin A is a significant endeavor that has attracted the attention of many research groups. researchgate.netnih.gov A convergent synthesis of (-)-Agelastatin A commences with a pyrrole derivative that is accessible from D-aspartic acid dimethyl ester. nih.gov This chiral pyrrole building block is then subjected to bromination and subsequent reaction with chlorosulfonyl isocyanate to construct the complex framework of the natural product. nih.gov The ability to start from a functionalized pyrrole is critical to the success of the synthetic route, enabling the preparation of all known agelastatin alkaloids. rsc.org

| Natural Product | Class | Key Synthetic Feature Involving Pyrrole Precursor |

| Longamide B | Pyrrole Alkaloid | Construction of a brominated pyrrole-2-carboxamide core. chim.itnih.gov |

| Hanishin | Pyrrole Alkaloid | Esterification of the Longamide B carboxylic acid, derived from a pyrrole precursor. chim.it |

| Cyclooroidin | Pyrrole-Imidazole Alkaloid | Formation of the pyrrole carboxamide linkage as a central step. rsc.org |

| Agelastatin A | Pyrrole-Imidazole Alkaloid | Use of a chiral, functionalized pyrrole to build the tetracyclic core. baylor.edunih.gov |

Beyond the pyrrole alkaloids, this compound is instrumental in assembling the core structures of other significant classes of marine-derived compounds.

Lamellarins: This family of marine alkaloids is known for a wide range of biological activities, including cytotoxicity against tumor cells and inhibition of HIV-1 integrase. nih.gov Their structure is based on a central pyrrole ring, which can be either fused or unfused to other aromatic systems. nih.gov The synthesis of lamellarins has been a major focus for synthetic chemists. researchgate.net Many synthetic strategies rely on the construction of a highly substituted pyrrole core as the initial step. mdpi.comnih.gov For example, the synthesis of lamellarin G trimethyl ether involved the creation of a pentasubstituted pyrrole via a Hinsberg cyclization, followed by Suzuki-Miyaura cross-coupling reactions to introduce the aryl substituents. nih.gov These approaches demonstrate the power of using pre-functionalized pyrroles to assemble complex, polycyclic architectures.

Prodigiosins: The prodigiosins are a family of tripyrrole red pigments produced by bacteria such as Serratia marcescens. nih.gov They exhibit a range of biological activities, including antimicrobial and anticancer properties. The biosynthesis of prodigiosin (B1679158) involves the coupling of different pyrrole precursors. nih.gov Synthetic approaches to prodigiosin and its analogues logically utilize pyrrole derivatives as fundamental building blocks to construct the characteristic tripyrrole scaffold. researchgate.net

Precursor for Advanced Heterocyclic and Functional Molecules

The utility of this compound extends beyond natural product synthesis into the creation of novel heterocyclic systems and molecules with potential applications in medicine and materials science. Its predictable reactivity allows for its use as a scaffold upon which to build molecular complexity.

The pyrrole nucleus is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.net

COX-2 Inhibitors and Antituberculosis Agents: A three-component reaction involving α-hydroxyketones, oxoacetonitriles, and anilines provides a concise route to a key pyrrole framework. nih.gov This methodology has been successfully applied to the synthesis of several pyrrole-based drug candidates, including a COX-2 selective nonsteroidal anti-inflammatory drug (NSAID) and antituberculosis lead compounds such as BM212. nih.gov The synthesis of precursors for these drug candidates highlights the efficiency of building upon a pre-formed pyrrole ring, a strategy where a versatile starting material like this compound could be readily adapted.

| Drug Candidate/Class | Therapeutic Area | Synthetic Relevance of Pyrrole Core |

| COX-2 Selective NSAID | Anti-inflammatory | A multi-component reaction provides rapid access to the core pyrrole scaffold. nih.gov |

| BM212, BM521, BM533 | Antituberculosis | The central pyrrole framework is assembled and then elaborated to the final drug candidates. nih.gov |

| Atorvastatin (B1662188) (Lipitor®) | Cardiovascular | A synthetically derived drug containing a core pyrrole ring system. chim.it |

Imino sugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases, with applications in treating diabetes, viral infections, and lysosomal storage diseases. nih.gov Pyrrolidine iminosugars, such as 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB), represent an important subclass. nih.gov The synthesis of these molecules often starts from chiral precursors. While pyrroles are aromatic, their reduction leads to pyrrolidines. A synthetic route to a pyrrolidine-based iminosugar could conceptually begin with a pyrrole derivative like this compound, which after reduction of the ring and modification of the ester, would yield the desired saturated heterocyclic core. The N-Boc group is particularly useful in these syntheses as it can prevent undesired side reactions, such as ring-opening, during synthetic manipulations. nih.gov

The creation of pyrroles with specific substitution patterns is crucial for tuning their physical and biological properties. This compound is an excellent starting point for such endeavors.

Polysubstituted Pyrroles: The N-Boc group directs metallation (e.g., lithiation) to the C5 position, allowing for the introduction of a wide variety of electrophiles. This regioselectivity provides a powerful tool for the synthesis of 2,5-disubstituted pyrroles. researchgate.net Furthermore, various synthetic methods, including multicomponent reactions and transition metal-catalyzed cyclizations, are employed to generate polysubstituted pyrroles. rsc.orgurfu.ruorganic-chemistry.org The use of a pre-existing, functionalized pyrrole simplifies these processes, providing a reliable platform for building more complex derivatives. mdpi.com

Fused Pyrrole Architectures: The functional handles on this compound can be used to build fused ring systems. For example, in the synthesis of certain lamellarin analogues, a pyrrole core is elaborated and then fused to other heterocyclic systems like coumarins and isoquinolines. mdpi.com This strategy involves sequential reactions, such as N-alkylation followed by intramolecular cyclizations, to construct complex, pentacyclic frameworks. mdpi.com The ability to selectively functionalize the pyrrole ring is paramount to the success of these synthetic sequences.

Development of Dendritic Molecules and Advanced Materials

The pyrrole nucleus is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov In the realm of materials science, pyrrole derivatives are crucial building blocks for the synthesis of complex macromolecular architectures such as dendrimers and advanced polymeric materials. This compound, a protected form of a functionalized pyrrole, serves as a valuable and versatile precursor in these sophisticated synthetic applications. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen allows for controlled manipulation and polymerization, preventing unwanted side reactions and enabling the precise construction of targeted molecular structures. researchgate.nettue.nl

Pyrrole-Based Dendritic Molecules:

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov The unique architecture of dendrimers, which includes a central core, interior branching units, and a functionalized surface, makes them ideal candidates for applications in fields like drug delivery, catalysis, and sensor technology. nih.govsapub.org Pyrrole derivatives are instrumental in the construction of these complex molecules, particularly in forming functional surfaces or core structures.

Research has demonstrated the synthesis of pyrrole-terminated dendrimers (PTDs) for applications such as the oxidation-state-dependent encapsulation and release of guest molecules. researchgate.net In these systems, the pyrrole units at the periphery of the dendrimer can be oligomerized, creating a shell that can trap or release other molecules. The synthesis of PTDs can be accomplished by converting the primary amine termini of a dendrimer core, like poly(amidoamine) (PAMAM) or polypropylene (B1209903) imine (PPI) dendrimers, into pyrrole rings. researchgate.netsapub.org

However, the synthesis of higher-generation PTDs can be challenging due to "peripheral crowding," where the close proximity of the terminal groups hinders further reactions. researchgate.net For instance, studies on DAB-Pyx (dendrimers based on a diaminobutane core) showed that while dendrimers with up to 16 terminal pyrrole groups could be synthesized and intramolecularly oligomerized, the creation of higher-generation versions was difficult. researchgate.net This highlights the steric limitations that must be overcome in dendrimer synthesis.

In a different approach, rigid and bulky pyrroloanthracene units have been employed as building blocks to construct monodisperse dendritic macromolecules with molecular masses exceeding 4 kDa. sigmaaldrich.com This strategy aimed to create well-defined, rigid structures, though challenges related to the stability of certain intermediates were encountered, which hindered the propagation to even larger structures. sigmaaldrich.com

| Dendrimer Type | Core/Building Block | Key Feature/Application | Research Finding |

|---|---|---|---|

| Pyrrole-Terminated Dendrimers (PTDs) | DAB (diaminobutane) | Guest encapsulation and release | Synthesis was successful for up to 16 pyrrole groups (DAB-Py16); higher generations were limited by peripheral crowding. researchgate.net |

| Pyrroloanthracene-based Dendrimers | Pyrroloanthracene Units | Construction of rigid, monodisperse macromolecules | Molecular masses over 4 kDa were achieved, but further growth was problematic due to cation instability. sigmaaldrich.com |

| Polyphenolic Core Dendrimers | Polyphenolic Core | Antiviral applications | Dendrimers with sulfonate groups on the surface have shown inhibitory effects against viruses like HCV. mdpi.com |

Advanced Pyrrole-Containing Materials:

The ability of pyrrole to form conductive polymers, most notably polypyrrole, makes it a cornerstone of advanced materials development. sigmaaldrich.com Polypyrrole is valued for its high stability, flexibility, and electrical conductivity. This compound is an ideal precursor for creating functionalized polypyrroles. The Boc group ensures that the pyrrole nitrogen does not interfere with polymerization and can be removed post-synthesis to allow for further functionalization or to modulate the polymer's properties.

A significant application of pyrrole derivatives in advanced materials is the creation of core-shell composite nanoparticles. For example, dendrimer-stabilized gold-polypyrrole (Au-PPy) core-shell nanoparticles have been synthesized. sapub.org In this process, pyrrole acts as a reducing agent for gold ions (Au³⁺) to form a gold nanoparticle core, and is simultaneously oxidized to form a polypyrrole shell. Poly(amidoamine) (PAMAM) dendrimers can be used to stabilize these nanoparticles, controlling their size and preventing aggregation. sapub.org Transmission electron microscopy has shown that these core-shell nanoparticles can have an average diameter of approximately 8.7 nm, with a polypyrrole shell thickness of 1.5-2.0 nm. sapub.org

Furthermore, the synthesis of N-t-BOC protected pyrrole-sulfur oligomers and polymers has been explored as potential precursors for novel conductive materials. tue.nl These materials are designed to create organic analogues of poly(sulfur nitride), a material known for its conductivity. The use of a Boc-protected pyrrole precursor is critical in these syntheses to direct the polymerization and allow for subsequent deprotection to yield the final material. tue.nl

| Material | Precursors/Components | Key Property | Research Finding |

|---|---|---|---|

| Gold-Polypyrrole Core-Shell Nanoparticles | Pyrrole, Gold (Au³⁺), PAMAM Dendrimer | Plasmonic and conductive properties | Formation of stable nanoparticles with an average diameter of 8.7 nm and a shell thickness of 1.5-2.0 nm. sapub.org |

| Poly(N-t-BOC-2,5-pyrrolyl sulfide) | N-t-BOC-2,5-dibromopyrrole, bis(p-tosyl) sulfide | Precursor to conductive polymers | Successful synthesis of a new class of pyrrole-sulfur compounds designed as precursors for poly(sulfur nitride) analogues. tue.nl |

| N-substituted Pyrrole-2,5-dicarboxylic Acids (PDCAs) | Pyrrole, Boc₂O | Tunable polymer properties | A five-step route yields N-substituted PDCAs, which are analogues of FDCA used in bio-based polymers like PEF. researchgate.net |

Q & A

Q. Table 1: Key Spectral Data

| Technique | Expected Signals | Source |

|---|---|---|

| H NMR | δ 1.4 (s, 9H, Boc), δ 3.7 (s, 3H, OCH3) | |

| C NMR | δ 155 (Boc C=O), δ 165 (ester C=O) | |

| HRMS | Exact mass for CHNO |

What are common side reactions during synthesis, and how can they be mitigated?

Advanced Research Focus

Observed Side Reactions :

- Incomplete Boc Protection : Residual pyrrole NH leads to byproducts. Mitigate by using excess Boc anhydride and DMAP .

- Ester Hydrolysis : Acidic or aqueous conditions degrade the methyl ester. Use anhydrous solvents and avoid prolonged exposure to moisture .

- Ring-Opening Reactions : Harsh conditions (e.g., strong acids) may destabilize the pyrrole ring. Opt for mild catalysts like pyridine .

Analytical Mitigation : Monitor reactions via TLC (silica, UV-active spots) and LC-MS to detect intermediates .

How can computational chemistry aid in predicting the reactivity of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Predicts regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) by analyzing electron density maps .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF vs. DCM) to optimize solubility .

- PubChem Data : Leverage canonical SMILES and InChI keys (e.g.,

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-8-5-6-9(12)15-4/h5-6H,7H2,1-4H3) for virtual screening .

What strategies resolve discrepancies in published data on this compound’s physical properties?

Q. Advanced Research Focus

- Cross-Validation : Compare melting points, solubility, and spectral data across authoritative sources (e.g., NIST Chemistry WebBook, PubChem) .

- Reproducibility : Replicate synthesis protocols with strict control of anhydrous conditions and catalyst ratios .

- Peer Review : Consult crystallographic data (if available) or collaborate with analytical labs for independent verification .

Q. Table 2: Data Cross-Validation Example

| Property | NIST | PubChem | Experimental |

|---|---|---|---|

| Melting Point | 78–80°C | 76–78°C | 77.5°C |

| Solubility (DCM) | 25 mg/mL | 22 mg/mL | 24 mg/mL |

What advanced analytical techniques are recommended for studying degradation products?

Q. Advanced Research Focus

- GC-MS with Nitrogen-Specific Detectors : Identifies volatile degradation byproducts (e.g., tert-butanol from Boc cleavage) .

- HPLC-PDA : Quantifies hydrolyzed carboxylic acid derivatives using C18 columns and UV detection at 254 nm .

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) and monitor via H NMR for structural changes .

How can researchers design experiments to explore bioactivity without commercial assay kits?

Q. Advanced Research Focus

- In-House Assays : Use Girard’s reagent T (GirT) for carbonyl group detection in metabolite studies .

- Custom Probes : Synthesize fluorescent derivatives (e.g., anthracene-tagged analogs) for cellular uptake tracking .

- Theoretical Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict binding affinity to biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.